molecular formula C5H8O2 B152694 trans-2-Methylcyclopropanecarboxylic acid CAS No. 6202-94-4

trans-2-Methylcyclopropanecarboxylic acid

Cat. No.: B152694
CAS No.: 6202-94-4
M. Wt: 100.12 g/mol
InChI Key: AYEGPMGNMOIHDL-QWWZWVQMSA-N
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Description

Trans-2-Methylcyclopropanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chiral Acid Resolution and Transformation :Trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid, closely related to trans-2-methylcyclopropanecarboxylic acid, has been resolved using crystallization with α-phenylethylamine. The resulting chiral acids can be converted into methyl esters and further processed to yield mono-orthoester derivatives, demonstrating its utility in producing specific chiral compounds (Kovalenko & Kulinkovich, 2011).

  • Scalable Synthesis Process :A scalable process for synthesizing this compound has been developed, involving stereoselective cyclopropanation and the use of Process Analytical Technologies (PAT) and Calorimetry for safety and efficiency in large-scale production. This highlights its potential for bulk manufacturing in industrial settings (Delhaye et al., 2007).

  • Biological Evaluation and Enzyme Inhibition :Bromophenol derivatives with cyclopropyl moiety, including compounds similar to this compound, have been synthesized and evaluated for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. This suggests potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

  • Photochemical Studies :The photochemistry of related cyclopropane compounds, such as 2-arylcyclopropanecarboxylates, has been explored, providing insights into the behavior of this compound under specific light conditions. This is significant for understanding its stability and reactivity in various environmental conditions (Noort & Cerfontain, 1979).

  • Pyrethroid Metabolite Monitoring :this compound has been identified as a major metabolite in the monitoring of synthetic pyrethroids in human urine. This application is crucial for assessing exposure to and the metabolism of these widely used insecticides (Arrebola et al., 1999).

Safety and Hazards

Trans-2-Methylcyclopropanecarboxylic acid is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity after a single exposure (Category 3) . It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place with the container tightly closed .

Biochemical Analysis

Biochemical Properties

They can act as proton donors due to the presence of the acidic carboxyl group This property allows them to interact with enzymes, proteins, and other biomolecules in the body

Cellular Effects

The cellular effects of trans-2-Methylcyclopropanecarboxylic acid are also not well-understood. Carboxylic acids can influence cell function in several ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that carboxylic acids can bind to various biomolecules and can influence enzyme activity They can also cause changes in gene expression

Properties

IUPAC Name

(1R,2R)-2-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEGPMGNMOIHDL-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901242652
Record name rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6202-94-4, 10487-86-2
Record name rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6202-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-methylcyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.697
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (1R,2R)-2-methylcyclopropane-1-carboxylic acid >99% e.e.
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What were the main challenges in scaling up the synthesis of trans-2-Methylcyclopropanecarboxylic acid, and how did the researchers overcome them?

A1: The synthesis of this compound involves using dimethylsulfoxonium methylide (Corey's ylide), a highly reactive and thermally unstable reagent []. This posed significant challenges for large-scale production due to safety concerns and yield issues. To address this, the researchers employed several strategies:

  • Optimization through Design of Experiment (DoE): A DoE helped identify the optimal reaction parameters, leading to significant yield improvements. This involved adding the ylide to ethyl crotonate in dimethyl sulfoxide (DMSO) at 80°C under anhydrous conditions [].
  • Process Analytical Technologies (PAT) and Calorimetry: These techniques provided real-time insights into the reaction process, ensuring safety and efficiency at larger scales [].
  • Continuous Flow Reactor: To mitigate the hazards of accumulating the unstable ylide at high temperatures, the reaction was evaluated in a continuous flow reactor, offering a safer alternative for large-scale synthesis [].

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